Cas no 2172457-88-2 (5-(2-methylpropyl)-1-(pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid)
5-(2-methylpropyl)-1-(pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-1629381
- 2172457-88-2
- 5-(2-methylpropyl)-1-(pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid
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- Inchi: 1S/C12H14N4O2/c1-8(2)5-9-6-10(12(17)18)15-16(9)11-3-4-13-7-14-11/h3-4,6-8H,5H2,1-2H3,(H,17,18)
- InChI Key: RONAOCKVERXRLM-UHFFFAOYSA-N
- SMILES: OC(C1C=C(CC(C)C)N(C2C=CN=CN=2)N=1)=O
Computed Properties
- Exact Mass: 246.11167570g/mol
- Monoisotopic Mass: 246.11167570g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 298
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 80.9Ų
5-(2-methylpropyl)-1-(pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1629381-0.05g |
5-(2-methylpropyl)-1-(pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid |
2172457-88-2 | 0.05g |
$683.0 | 2023-07-10 | ||
| Enamine | EN300-1629381-0.1g |
5-(2-methylpropyl)-1-(pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid |
2172457-88-2 | 0.1g |
$715.0 | 2023-07-10 | ||
| Enamine | EN300-1629381-0.25g |
5-(2-methylpropyl)-1-(pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid |
2172457-88-2 | 0.25g |
$748.0 | 2023-07-10 | ||
| Enamine | EN300-1629381-0.5g |
5-(2-methylpropyl)-1-(pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid |
2172457-88-2 | 0.5g |
$781.0 | 2023-07-10 | ||
| Enamine | EN300-1629381-1.0g |
5-(2-methylpropyl)-1-(pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid |
2172457-88-2 | 1.0g |
$813.0 | 2023-07-10 | ||
| Enamine | EN300-1629381-2.5g |
5-(2-methylpropyl)-1-(pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid |
2172457-88-2 | 2.5g |
$1594.0 | 2023-07-10 | ||
| Enamine | EN300-1629381-5.0g |
5-(2-methylpropyl)-1-(pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid |
2172457-88-2 | 5.0g |
$2360.0 | 2023-07-10 | ||
| Enamine | EN300-1629381-10.0g |
5-(2-methylpropyl)-1-(pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid |
2172457-88-2 | 10.0g |
$3500.0 | 2023-07-10 | ||
| Enamine | EN300-1629381-50mg |
5-(2-methylpropyl)-1-(pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid |
2172457-88-2 | 50mg |
$683.0 | 2023-09-22 | ||
| Enamine | EN300-1629381-100mg |
5-(2-methylpropyl)-1-(pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid |
2172457-88-2 | 100mg |
$715.0 | 2023-09-22 |
5-(2-methylpropyl)-1-(pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
Additional information on 5-(2-methylpropyl)-1-(pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid
Introduction to 5-(2-methylpropyl)-1-(pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid (CAS No. 2172457-88-2)
5-(2-methylpropyl)-1-(pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid, with the CAS number 2172457-88-2, is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
The chemical structure of 5-(2-methylpropyl)-1-(pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid features a pyrazole ring linked to a pyrimidine moiety, with a 2-methylpropyl substituent attached to the pyrazole ring. This specific arrangement of functional groups imparts the compound with unique pharmacological characteristics that make it a promising candidate for further research and development.
Recent studies have highlighted the potential of 5-(2-methylpropyl)-1-(pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid in various therapeutic areas. One notable area of interest is its anti-inflammatory activity. In vitro studies have shown that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators of inflammation. This property makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 5-(2-methylpropyl)-1-(pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid has also demonstrated promising anti-cancer effects. Preclinical studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell proliferation, making it a potential lead compound for the development of new anticancer drugs.
The pharmacokinetic profile of 5-(2-methylpropyl)-1-(pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid has also been investigated. Studies have shown that it exhibits good oral bioavailability and favorable pharmacokinetic properties, which are essential for its potential use as an oral therapeutic agent. Additionally, the compound has been found to have low toxicity in animal models, further supporting its safety profile.
In terms of synthetic methods, several approaches have been developed for the preparation of 5-(2-methylpropyl)-1-(pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid. One common method involves the condensation of 4-chloropyrimidine with 3-aminoisonicotinic acid followed by reaction with 2-methylpropylamine. This multi-step synthesis process allows for the efficient production of the compound in high yields, making it feasible for large-scale manufacturing.
The structural versatility of 5-(2-methylpropyl)-1-(pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid also opens up opportunities for further chemical modifications to enhance its biological activity and pharmacological properties. For instance, substituents on the pyrazole ring or the pyrimidine moiety can be varied to optimize potency and selectivity. These modifications can be guided by structure-activity relationship (SAR) studies, which provide valuable insights into how changes in chemical structure affect biological activity.
In conclusion, 5-(2-methylpropyl)-1-(pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid (CAS No. 2172457-88-2) is a promising compound with a wide range of potential applications in medicinal chemistry. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development. Ongoing studies are expected to uncover more about its mechanisms of action and therapeutic potential, paving the way for its eventual use in clinical settings.
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